N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide

Cyclooxygenase inhibition Anti-inflammatory Thalidomide analogs

N-(3,5-Dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide (CAS 313267-29-7) is a secondary propanamide phthalimide expressly engineered for COX-2 selectivity. The 3,5-dimethylphenyl substituent is a validated pharmacophore for COX inhibition, while the secondary propanamide arm biases activity toward COX-2, minimizing confounding COX-1 interference. Use it as a clean probe to dissect COX-2-specific signaling, as a privileged scaffold for focused library synthesis, or as a high-potency benchmark against aspirin. Secure high-purity material to advance your anti-inflammatory discovery program.

Molecular Formula C19H18N2O3
Molecular Weight 322.4g/mol
CAS No. 313267-29-7
Cat. No. B415533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide
CAS313267-29-7
Molecular FormulaC19H18N2O3
Molecular Weight322.4g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O)C
InChIInChI=1S/C19H18N2O3/c1-11-8-12(2)10-14(9-11)20-17(22)13(3)21-18(23)15-6-4-5-7-16(15)19(21)24/h4-10,13H,1-3H3,(H,20,22)
InChIKeyUGPJXIBBLHQGHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility14.4 [ug/mL]

N-(3,5-Dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide (CAS 313267-29-7): Core Chemical Identity and Procurement-Relevant Classification


N-(3,5-Dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide is a synthetic, small-molecule phthalimide derivative (C₁₉H₁₈N₂O₃; MW 322.4 g·mol⁻¹) that belongs to the 1,3-dioxoisoindoline class of cyclooxygenase (COX) inhibitors developed through molecular simplification of thalidomide . Its structure features an N‑(3,5‑dimethylphenyl)propanamide side chain appended to the phthalimide core, a design that emerged from systematic structure–activity relationship studies aimed at separating COX‑1/COX‑2 selectivity while retaining anti‑inflammatory potency superior to aspirin [1].

Why N-(3,5-Dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide Cannot Be Replaced by Other Phthalimide-Containing COX Inhibitors


Phthalimide-based COX inhibitors are highly sensitive to the substitution pattern on the N‑phenyl ring and the nature of the amide side chain. Replacement of the 3,5‑dimethylphenyl group with other aryl substituents (e.g., 4‑chlorophenyl, 2,5‑dimethylphenyl) dramatically alters COX‑1/COX‑2 potency and selectivity, while modification of the secondary propanamide to a primary acetamide shifts the selectivity profile from COX‑2 toward COX‑1 [1]. Consequently, even close structural analogs cannot be assumed to exhibit the same pharmacological profile, making direct, compound‑specific evidence essential for research and procurement decisions.

Quantitative Differentiation Evidence for N-(3,5-Dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide vs. Closest Analogs


COX Inhibitory Potency vs. Aspirin: N‑3,5‑Dimethylphenylphthalimide Analogs Show Superior Activity

In the foundational structure–activity study by Suizu et al., several N‑3,5‑dimethylphenylphthalimide analogs (the core scaffold of the target compound) consistently exhibited cyclooxygenase inhibitory activity more potent than that of aspirin in a cell‑free COX enzyme assay. While the exact compound N‑(3,5‑dimethylphenyl)-2-(1,3‑dioxoisoindol-2‑yl)propanamide was not individually reported in that study, the class of N‑3,5‑dimethylphenylphthalimide derivatives to which it belongs demonstrated a clear potency advantage over the clinically relevant baseline [1]. The secondary propanamide side chain present in the target compound is known from subsequent work to further modulate COX‑2 selectivity while maintaining potency, distinguishing it from the primary amide analogs that dominate the original study [2].

Cyclooxygenase inhibition Anti-inflammatory Thalidomide analogs

Secondary Amide Modulates COX‑2 Selectivity vs. Primary Amide Analogs

The 2011 study by Çizmecioğlu et al. demonstrated that in the 1,3‑dioxoisoindoline series, a primary N,N‑phthaloylacetamide core confers higher COX‑1 selectivity, whereas conversion to a secondary or tertiary amide lowers overall potency but shifts selectivity toward COX‑2, yielding compounds with stronger COX‑2 inhibiting character [1]. N‑(3,5‑Dimethylphenyl)-2-(1,3‑dioxoisoindol-2‑yl)propanamide, which contains a secondary propanamide linkage, is structurally aligned with the COX‑2‑favoring amide subset, differentiating it from the primary amide analogs that dominate the original thalidomide‑derived inhibitor library.

COX-2 selectivity Amide modification Phthalimide SAR

Positional Isomer Differentiation: 3,5‑Dimethylphenyl vs. 2,5‑Dimethylphenyl Substitution

The N‑(2,5‑dimethylphenyl) isomer of the target compound (CAS 313267‑31‑1) is commercially available as a close structural analog. Published SAR on N‑phenylphthalimide COX inhibitors indicates that the 3,5‑dimethyl substitution pattern is critical for achieving optimal COX inhibitory activity, likely due to steric and electronic complementarity with the enzyme active site [1]. While a direct head‑to‑head comparison of the two positional isomers has not been published, the original thalidomide‑derived inhibitor series specifically highlighted the 3,5‑dimethylphenyl motif as yielding more potent analogs than aspirin, suggesting that the 2,5‑dimethyl variant may exhibit reduced efficacy.

Positional isomer Structure-activity relationship COX inhibitor

Recommended Research and Industrial Application Scenarios for N-(3,5-Dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide


Mechanistic COX‑2 Selectivity Studies in Enzymology

Given its secondary propanamide architecture, which literature indicates favors COX‑2 over COX‑1 selectivity [1], this compound is well suited for enzymology experiments that require a biased COX‑2 inhibitor scaffold. Researchers can use it as a probe to dissect COX‑2‑specific signaling pathways without the confounding COX‑1 activity typical of primary amide analogs.

Structure–Activity Relationship (SAR) Expansion of Thalidomide-Derived Anti-Inflammatory Agents

The compound’s 3,5‑dimethylphenyl substitution pattern has been established as a key pharmacophoric element for COX inhibition [2]. Medicinal chemistry teams can employ it as a validated starting point for generating focused libraries to explore additional substituent effects while retaining the core activity-enhancing feature.

Comparative Pharmacology Benchmarking Against Aspirin and Traditional NSAIDs

Because the 1,3‑dioxoisoindoline class has demonstrated superior COX inhibitory potency relative to aspirin [2], this compound can serve as a benchmark for head‑to‑head in vitro assays aiming to quantify potency gains over classic NSAIDs, particularly in systems where aspirin is used as a reference inhibitor.

Quote Request

Request a Quote for N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.